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Compound of Interest

Compound Name: CGP 37849

Cat. No.: B1180233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and

administration of CGP 37849 in mice for studying its effects as a competitive N-methyl-D-

aspartate (NMDA) receptor antagonist. The protocols are intended to assist in the design and

execution of in vivo experiments for assessing the anticonvulsant and neuroprotective

properties of this compound.

Compound Profile
Compound Name: CGP 37849

Chemical Name: (E)-(+/-)-2-amino-4-methyl-5-phosphono-3-pentenoic acid

Mechanism of Action: CGP 37849 is a potent and selective competitive antagonist of the

NMDA receptor, binding to the glutamate recognition site.[1][2] This action blocks the influx of

Ca²⁺ through the NMDA receptor channel, thereby inhibiting excessive neuronal excitation.

[3][4] Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in

various neurological disorders.[3]

Recommended Dosage in Mice
The effective dose of CGP 37849 in mice varies depending on the administration route and the

experimental model. The following table summarizes the reported median effective dose (ED₅₀)
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values for its anticonvulsant effects.

Administration
Route

Experimental
Model

ED₅₀ (mg/kg) Reference

Oral (p.o.)
Maximal Electroshock

(MES)
8 - 22 [5]

Intraperitoneal (i.p.)
Maximal Electroshock

(MES)
0.4 - 2.4 [5]

Intravenous (i.v.)
Maximal Electroshock

(MES)
0.4 - 2.4 [5]

Intracerebroventricular

(i.c.v.)

Sound-induced

seizures (DBA/2 mice)

0.038 nmol (absolute

dose)
[6]

Oral (p.o.)

Vestibular stimulation-

induced seizures (EL

mice)

135 µmol/kg [7][8]

Note on Memory Effects: In a passive-avoidance task, a low dose of 0.3 mg/kg has been

shown to facilitate memory, while a high dose of 30 mg/kg impaired it.[9]

Experimental Protocols
Anticonvulsant Activity Assessment: Maximal
Electroshock (MES) Test
The MES test is a widely used model to evaluate the efficacy of anticonvulsant drugs against

generalized tonic-clonic seizures.[1][10][11]

Materials:

CGP 37849

Vehicle (e.g., 0.9% saline or distilled water)

Male albino mice (e.g., Swiss-Webster, 20-25 g)
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Electroshock device with corneal electrodes

Topical anesthetic (e.g., 0.5% tetracaine)

Electrode solution (e.g., 0.9% saline)

Procedure:

Drug Administration: Dissolve or suspend the desired dose of CGP 37849 in the chosen

vehicle. Administer the compound to mice via the selected route (p.o., i.p., or i.v.) at a

specific time before the seizure induction. The duration of action of orally administered CGP
37849 is approximately 8 hours.[5]

Anesthesia: At the time of testing, apply a drop of topical anesthetic to each eye of the

mouse to minimize discomfort.

Electrode Placement: Place the corneal electrodes, moistened with saline, on the corneas of

the mouse.

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2

seconds).[9][10]

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension

seizure. The absence of this tonic phase is considered protection.

Data Analysis: Calculate the percentage of mice protected at each dose and determine the

ED₅₀ value using probit analysis.

Assessment of Effects on Memory: Passive Avoidance
Task
The passive avoidance task is a fear-motivated test used to assess learning and memory.[12]

[13][14][15][16]

Materials:

CGP 37849
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Vehicle

Mice

Passive avoidance apparatus (a box with a light and a dark compartment separated by a

door, with an electrified grid floor in the dark compartment)

Procedure:

Acquisition Trial (Training):

Place a mouse in the light compartment of the apparatus.

After a brief habituation period, open the door to the dark compartment.

Mice, having a natural aversion to bright light, will typically enter the dark compartment.

Once the mouse has fully entered the dark compartment, close the door and deliver a

mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).

Remove the mouse from the apparatus and return it to its home cage.

Drug Administration: Administer CGP 37849 or vehicle at a specified time before the

retention trial.

Retention Trial (Testing):

24 hours after the acquisition trial, place the mouse back into the light compartment.

Open the door to the dark compartment.

Measure the latency to enter the dark compartment (step-through latency). A longer

latency is indicative of better memory of the aversive stimulus.

Data Analysis: Compare the step-through latencies between the CGP 37849-treated and

vehicle-treated groups.

Potential Adverse Effects
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At higher doses, CGP 37849 can induce behavioral side effects. High doses have been

reported to increase locomotor activity.[17] When co-administered with valproate, an

antiepileptic drug, CGP 37849 has been shown to increase motor impairment.[18] It is crucial to

conduct dose-response studies to identify a therapeutic window that separates the desired

pharmacological effect from adverse effects.
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Caption: Mechanism of action of CGP 37849 as an NMDA receptor antagonist.

Experimental Workflow for Maximal Electroshock (MES)
Test
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Caption: Workflow for assessing anticonvulsant activity using the MES test.
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Experimental Workflow for Passive Avoidance Task
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Caption: Workflow for assessing effects on memory using the passive avoidance task.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions
in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

2. CGP 37849 and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor
antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3. NMDA receptor - Wikipedia [en.wikipedia.org]

4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI
Bookshelf [ncbi.nlm.nih.gov]

5. The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent,
orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct
Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

7. Effects of the competitive N-methyl-D-aspartate antagonist CGP 37849 and its ethylester
CGP 39551 on N-methyl-D-aspartate-evoked whole-cell currents in cultured spinal neurones
and on vestibular stimulation-induced seizures in EL mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. merckmillipore.com [merckmillipore.com]

9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal
Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test,
and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature
Experiments [experiments.springernature.com]

12. Passive avoidance (step-down test) [protocols.io]

13. Passive avoidance test [panlab.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1180233?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22294398/
https://pubmed.ncbi.nlm.nih.gov/22294398/
https://pubmed.ncbi.nlm.nih.gov/1972895/
https://pubmed.ncbi.nlm.nih.gov/1972895/
https://en.wikipedia.org/wiki/NMDA_receptor
https://www.ncbi.nlm.nih.gov/books/NBK5274/
https://www.ncbi.nlm.nih.gov/books/NBK5274/
https://pubmed.ncbi.nlm.nih.gov/1976233/
https://pubmed.ncbi.nlm.nih.gov/1976233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6757830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6757830/
https://pubmed.ncbi.nlm.nih.gov/9893924/
https://pubmed.ncbi.nlm.nih.gov/9893924/
https://pubmed.ncbi.nlm.nih.gov/9893924/
https://pubmed.ncbi.nlm.nih.gov/9893924/
https://www.merckmillipore.com/GA/en/tech-docs/paper/381496
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Seizure,-Maximal-Electroshock,-Mouse/523990
https://panache.ninds.nih.gov/TestDescription/TestMES
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://www.protocols.io/view/passive-avoidance-step-down-test-5jyl8pkb9g2w/v1
https://www.panlab.com/en/tests-solutions/passive-avoidance-test
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive
Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

15. What is a Passive Avoidance Test? [sandiegoinstruments.com]

16. scantox.com [scantox.com]

17. Central effects of CGP 37849 and CGP 39551, competitive NMDA receptor antagonists,
in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Effects of the competitive NMDA receptor antagonist, CGP 37849, on anticonvulsant
activity and adverse effects of valproate in amygdala-kindled rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: CGP 37849 in Mice].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180233#recommended-dosage-of-cgp-37849-in-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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